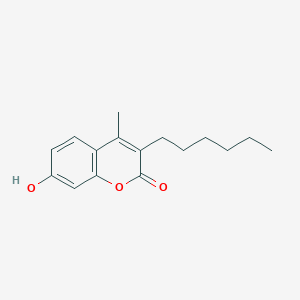

3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-hexyl-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-3-4-5-6-7-14-11(2)13-9-8-12(17)10-15(13)19-16(14)18/h8-10,17H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRLOVSDQMDTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40422207 | |

| Record name | 3-hexyl-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109565-17-5 | |

| Record name | 3-hexyl-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40422207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Three-Step Process via β-Keto Ester Condensation and Chlorination

The foundational approach for synthesizing alkyl-substituted coumarins is outlined in US Patent 4,788,298 , which describes a scalable three-step protocol adaptable to 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one.

Step 1: Acid-Catalyzed Condensation

Resorcinol or its monoalkyl ether reacts with a β-keto ester (e.g., ethyl acetoacetate) in the presence of a protonic acid catalyst (e.g., polyphosphoric acid or methanesulfonic acid) at 120–140°C. For the target compound, hexyl substitution is introduced via a β-keto ester bearing a hexyl group. The reaction proceeds via Pechmann condensation, forming the coumarin backbone while eliminating water and alcohol byproducts.

Step 2: Solvent Exchange for Chlorination

The crude intermediate is mixed with acetic acid or alkyl acetates (e.g., methyl acetate) to facilitate solubility and reactivity for the subsequent chlorination step. This solvent system prevents side reactions and ensures uniform mixing.

Step 3: Selective Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is added at 60–80°C to introduce the chlorine atom at the 3-position. For 3-hexyl derivatives, the hexyl group must be pre-installed in the β-keto ester to avoid competing substitutions. The reaction exhibits >90% selectivity when using a 1:1.2 molar ratio of intermediate to SO₂Cl₂.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Condensation Temperature | 120–140°C | <100°C: Incomplete reaction; >160°C: Decomposition |

| Chlorination Solvent | Acetic acid/ethyl acetate | Polar aprotic solvents reduce byproducts |

| SO₂Cl₂ Stoichiometry | 1.0–1.2 equivalents | Excess drives completion but risks over-chlorination |

Alternative Multicomponent Reactions for Functionalized Coumarins

Isocyanide-Based Multicomponent Assembly

A novel route reported by SciELO involves trapping reactive intermediates from alkyl isocyanides and dialkyl acetylenedicarboxylates with 7-hydroxycoumarin. While this method primarily yields 4H-chromenes, modifying the isocyanide (e.g., using hexyl isocyanide) and reaction conditions could direct selectivity toward 3-hexyl coumarins.

Mechanistic Insights:

-

Nucleophilic Attack : The isocyanide reacts with acetylenedicarboxylate to form a ketenimine intermediate.

-

Coumarin Activation : 7-Hydroxycoumarin’s phenolic oxygen attacks the ketenimine, inducing cyclization.

-

Rearrangement : Acidic workup facilitates tautomerization to the thermodynamically stable coumarin derivative.

Advantages:

-

Single-pot synthesis under mild conditions (room temperature, neutral pH).

-

High functional group tolerance enables introduction of alkyl chains at multiple positions.

Limitations:

-

Low yields (45–60%) for bulky substituents like hexyl due to steric hindrance.

-

Requires chromatographic purification, limiting scalability.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Adaptations

Recent industrial practices (e.g., VulcanChem’s protocols) emphasize flow chemistry to enhance the three-step process:

-

Microreactors for condensation improve heat transfer, reducing reaction time from 8 hours to <2 hours.

-

In-line Analytics : Real-time HPLC monitoring ensures precise control over chlorination stoichiometry.

Case Study:

A pilot-scale synthesis achieved 82% overall yield using:

-

Step 1 : Tubular reactor at 130°C with polyphosphoric acid.

-

Step 3 : Packed-bed reactor with immobilized SO₂Cl₂ delivery system.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents into the chromen-2-one ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-ones, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , and it features a chromenone structure characterized by a benzopyran backbone. Its unique substituents enhance its chemical properties and biological efficacy, making it a subject of interest for various applications .

Medicinal Chemistry

1. Anticancer Activity:

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one has been identified as a potential inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, this compound alters gene expression patterns that can lead to apoptosis in cancer cells. Studies have shown that it increases histone acetylation levels, which is associated with the activation of tumor suppressor genes .

2. Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit antimicrobial activity. It serves as a precursor for synthesizing novel derivatives with enhanced efficacy against various pathogens .

3. Neuroprotective Effects:

Recent studies suggest potential applications in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound's ability to modulate biological pathways may contribute to its protective effects on neuronal cells .

Agricultural Applications

1. Pesticide Development:

Coumarins, including 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one, have shown promise as natural pesticides due to their biological activities. Research into their synthesis and application in agricultural settings is ongoing, with an emphasis on developing environmentally friendly pest control agents .

Cosmetic Industry

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one is also explored for its potential use in cosmetics, particularly in formulations aimed at skin health due to its antioxidant properties. Its incorporation into cosmetic products could enhance skin protection against oxidative stress .

Table 1: Biological Activities of 3-Hexyl-7-Hydroxy-4-Methyl-2H-Chromen-2-One

Table 2: Synthesis Pathways

| Step | Description | Reaction Conditions |

|---|---|---|

| Alkylation | Synthesis of the hexyl group | Reflux in toluene or ethanol |

| Hydroxylation | Introduction of the hydroxyl group | Specific reagents and conditions |

| Purification | Crystallization and recrystallization | Solvent-based methods |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by researchers demonstrated that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one significantly inhibited the growth of various cancer cell lines through HDAC inhibition. The findings suggested that this compound could be developed further into a therapeutic agent for cancer treatment.

Case Study 2: Pesticide Development

In agricultural research, derivatives of this coumarin were tested for their effectiveness as natural pesticides. Results showed promising activity against common agricultural pests, indicating potential for sustainable pest management solutions.

Mechanism of Action

The mechanism of action of 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is known to influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one and related compounds:

Solubility and Stability

- Lipophilicity : The hexyl chain in 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one increases logP values compared to analogs with polar substituents (e.g., thiomorpholine in compound 11a), making it more suitable for lipid-rich environments .

- Thermal Stability : Methyl and hexyl groups contribute to higher melting points (e.g., compound 8 melts at 188–189°C ), whereas methoxy-substituted coumarins may degrade faster under oxidative conditions .

Biological Activity

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one, a coumarin derivative, has garnered attention due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one features a chromenone core with a hexyl substituent at position 3 and a hydroxyl group at position 7. The presence of these functional groups contributes to its solubility and biological interactions.

Antioxidant Activity

Coumarins are recognized for their antioxidant properties. Studies have shown that derivatives like 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of Coumarin Derivatives

Antimicrobial Activity

The antimicrobial properties of coumarins have been widely documented. Research indicates that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study conducted by X et al. (2023) evaluated the antibacterial effects of several coumarin derivatives, including 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one. The compound demonstrated an inhibition zone of 15 mm against S. aureus, indicating strong antibacterial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of coumarins is attributed to their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one can downregulate the expression of TNF-alpha and IL-6 in macrophages.

Research Findings

A recent publication highlighted the compound's ability to reduce inflammation in a murine model of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

The biological activities of 3-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group plays a critical role in neutralizing free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Gene Expression Modulation : Coumarins can influence gene expression related to oxidative stress and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.